molecular formula C23H21N3O2 B3721134 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 303107-68-8

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide

Cat. No.: B3721134
CAS No.: 303107-68-8
M. Wt: 371.4 g/mol
InChI Key: SBSXUOPOPDODCG-LFVJCYFKSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the propyl chain. The final step involves the condensation of the hydrazide with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide involves its interaction with various molecular targets. In medicinal applications, it may intercalate into DNA, disrupting replication and transcription processes. In electronic applications, the compound’s ability to transport electrons and holes makes it valuable in OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)benzaldehyde
  • 3-(9H-carbazol-9-yl)propanoic acid
  • N-(9H-carbazol-9-yl)acetamide

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide is unique due to its combination of a carbazole moiety with a hydrazide group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or electronic materials.

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16(17-10-12-18(27)13-11-17)24-25-23(28)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXUOPOPDODCG-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303107-68-8
Record name 3-(9H-CARBAZOL-9-YL)-N'-(1-(4-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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